1H,1H,2H,2H-全氟-1-癸醇

概述

描述

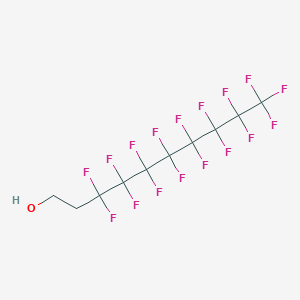

1,1,2,2-Tetrahydroperfluoro-1-decanol is an organic compound with the molecular formula C10HF21O. It is a member of the perfluoroalkyl alcohol family, characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

科学研究应用

1,1,2,2-Tetrahydroperfluoro-1-decanol has a wide range of scientific research applications :

Chemistry: It is used as a surfactant and in the synthesis of fluorinated polymers and surfactants.

Biology: The compound has been studied for its effects on cell death and the formation of reactive oxygen species in cerebellar granule cells.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.

Industry: It is employed in the production of coatings, inks, and textiles to provide water and oil repellency.

作用机制

Target of Action

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 1H,1H,2H,2H-Perfluorodecan-1-ol or 1,1,2,2-Tetrahydroperfluoro-1-decanol, is a fluorotelomer alcohol . Its primary targets are cerebellar granule cells . These cells play a crucial role in the functioning of the cerebellum, which is responsible for motor control and coordination.

Mode of Action

The compound interacts with its targets by inducing cell death and the formation of oxidative or reactive oxygen species . This interaction leads to changes in the cellular structure and function, affecting the overall health and viability of the cerebellar granule cells.

Biochemical Pathways

It is known that the compound’s action can lead to the generation of reactive oxygen species . These species can cause oxidative stress, leading to cell damage and death.

Result of Action

The primary result of the action of 1H,1H,2H,2H-Perfluoro-1-decanol is the induction of cell death in cerebellar granule cells . This can lead to impairments in motor control and coordination, given the role of these cells in the functioning of the cerebellum.

Action Environment

The action, efficacy, and stability of 1H,1H,2H,2H-Perfluoro-1-decanol can be influenced by various environmental factors. For instance, the compound has been shown to undergo indirect photodegradation in aqueous media due to the action of hydroxyl radicals . This suggests that light exposure could influence the compound’s stability and action.

生化分析

Biochemical Properties

The unique physicochemical properties of 1H,1H,2H,2H-Perfluoro-1-decanol have garnered attention in scientific research. Its interactions with biomolecules and biological surfaces have been explored in biophysical studies

Cellular Effects

1H,1H,2H,2H-Perfluoro-1-decanol has been observed to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells

准备方法

1,1,2,2-Tetrahydroperfluoro-1-decanol can be synthesized through several methods. One common synthetic route involves the following steps :

Starting Material: Chloromethyl perfluoroalkyl ether (CTFE) is used as the starting material.

Hydrogenation: CTFE undergoes hydrogenation to produce 1,1,2,2,3,3,4,4,4-nonafluorobutyl methanol.

Reaction with Silicon Tetrachloride: The nonafluorobutyl methanol reacts with silicon tetrachloride to form perfluoroalkyl trichlorosilane.

Hydrolysis: The trichlorosilane is then hydrolyzed with sodium hydroxide to yield 1,1,2,2-Tetrahydroperfluoro-1-decanol.

化学反应分析

1,1,2,2-Tetrahydroperfluoro-1-decanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

相似化合物的比较

1,1,2,2-Tetrahydroperfluoro-1-decanol can be compared with other perfluorinated alcohols, such as :

1,1,2,2-Tetrahydroperfluoro-1-tetradecanol: Similar in structure but with a longer carbon chain, leading to different physical properties.

1H,1H,2H,2H-Perfluorodecan-1-ol: Another perfluorinated alcohol with similar applications but different reactivity due to the presence of hydrogen atoms.

2-Perfluorooctylethanol: A shorter-chain perfluorinated alcohol used in similar applications but with different solubility and reactivity profiles.

1,1,2,2-Tetrahydroperfluoro-1-decanol stands out due to its specific balance of hydrophobicity and reactivity, making it particularly useful in specialized industrial and research applications.

生物活性

1H,1H,2H,2H-Perfluoro-1-decanol, commonly referred to as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the perfluoroalkyl substances (PFAS) family. Its unique chemical structure, characterized by a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, grants it amphiphilic properties that are significant in biological contexts. This article reviews the biological activity of 8:2 FTOH, focusing on its effects on cell membranes, potential cytotoxicity, and implications for human health.

- Chemical Formula : C10H5F17O

- CAS Number : 678-39-7

- Molecular Weight : 464.13 g/mol

Biological Activity Overview

Research indicates that 8:2 FTOH has notable biological activities primarily due to its surfactant properties. The compound can interact with lipid membranes and influence cellular functions.

Surfactant Properties

The amphiphilic nature of 8:2 FTOH allows it to disrupt lipid bilayers, similar to cholesterol's role in membrane fluidity. Studies have shown that at concentrations of up to 40 mol%, 8:2 FTOH can induce a condensing effect on phospholipid membranes (e.g., DPPC), affecting their phase behavior and stability .

Cytotoxicity

Investigations into the cytotoxic effects of 8:2 FTOH reveal that it can induce cell death and generate reactive oxygen species (ROS) in various cell types, including cerebellar granule cells . The compound's ability to form oxidative stress is a critical area of concern regarding its impact on human health.

Membrane Interaction Studies

A study utilizing solid-state nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry demonstrated that the incorporation of 8:2 FTOH into DPPC membranes alters their physical properties significantly. Key findings include:

- A condensing effect on acyl chains in the fluid phase.

- Coexistence of two membrane phases below the melting temperature.

- Minimal change in melting temperature (±1 °C) at high concentrations .

Toxicological Implications

The long-term health risks associated with exposure to PFAS compounds like 8:2 FTOH remain largely unknown. However, preliminary studies suggest potential adverse effects due to its cytotoxic properties and ability to disrupt cellular membranes .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | Contains fewer fluorine atoms; more reactive |

| Perfluorooctanol | C8F17OH | Shorter carbon chain; widely studied for toxicity |

| Perfluorodecanol | C10F21OH | Similar carbon length; more fluorinated than 8:2 FTOH |

The structural similarities among these compounds highlight variations in biological activity and toxicity profiles. The unique balance of hydrophobicity and hydrophilicity in 8:2 FTOH influences its behavior compared to other fluorinated alcohols.

Case Study 1: Membrane Phase Behavior

In an experimental setup involving DPPC multilamellar vesicles (MLVs), researchers observed that the addition of 8:2 FTOH significantly altered membrane dynamics. The study concluded that this compound could modulate membrane fluidity akin to sterols like cholesterol, suggesting potential implications for cellular signaling pathways and membrane integrity .

Case Study 2: Cytotoxic Effects in Neural Cells

A study focusing on cerebellar granule cells indicated that exposure to high concentrations of 8:2 FTOH resulted in increased cell death rates and elevated ROS levels. These findings underscore the need for further investigation into the neurotoxicological effects of PFAS compounds .

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUBFBTUBACDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OH, C10H5F17O | |

| Record name | 8:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029904 | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8:2 FTOH | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

678-39-7 | |

| Record name | (Perfluorooctyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H,2H-PERFLUORO-1-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM7L66OFE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the estrogenic effects of 1H,1H,2H,2H-Perfluorodecan-1-ol?

A: Research indicates that 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) exhibits estrogenic effects in medaka (Oryzias latipes). Specifically, 8:2 FTOH demonstrates a dose-dependent interaction with medaka estrogen receptor α (ERα) and coactivator TIF2, ultimately leading to the induction of vitellogenin (VTG) synthesis in male medaka livers. This estrogenic activity is attributed to the activation of ERα by 8:2 FTOH. []

Q2: How does the structure of 1H,1H,2H,2H-Perfluorodecan-1-ol influence its physicochemical properties?

A: The presence of both fluorocarbon and hydrocarbon chains in 1H,1H,2H,2H-Perfluorodecan-1-ol impacts its crystallinity and interaction with other materials. When incorporated into a dendrimer structure with an octasilicate core and both decyl and 1H,1H,2H,2H-heptadecafluorodecyl groups, the crystallinity of the fluorinated domains decreases compared to simpler structures. This is attributed to the rigid inorganic core hindering the molecular motion of the branches. Consequently, the fluorocarbon/hydrocarbon chains do not form an ordered structure. []

Q3: What is the vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol and how does it compare to other perfluoroalkyl substances?

A: The sublimation vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) has been determined using the Knudsen Effusion Method. This method revealed that the near ambient temperature sublimation vapor pressures of 8:2 FTOH are consistent with earlier reported liquid phase vapor pressures obtained at higher temperatures. []

Q4: How can 1H,1H,2H,2H-Perfluorodecan-1-ol be used in material science applications?

A: 1H,1H,2H,2H-Perfluorodecan-1-ol can be utilized to synthesize specialized materials. For instance, it can be incorporated into a bifunctional terminal organic-inorganic dendrimer with an octasilicate core, alongside decyl groups. This dendrimer, when blended with polymethyl methacrylate (PMMA), forms composite films with tailored refractive indices. The refractive index of these films decreases linearly with increasing concentrations of the dendrimer. []

Q5: Are there any known applications of 1H,1H,2H,2H-Perfluorodecan-1-ol in the synthesis of phthalocyanines?

A: 1H,1H,2H,2H-Perfluorodecan-1-ol serves as a key reagent in synthesizing perfluoroalkylated zinc and metal-free phthalocyanines. Reacting 1H,1H,2H,2H-Perfluorodecan-1-ol with 4,5-dichlorophthalonitrile leads to the formation of octa-substituted phthalocyanines with improved solubility in polar solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) compared to their tetra-substituted counterparts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。